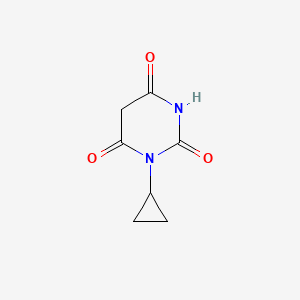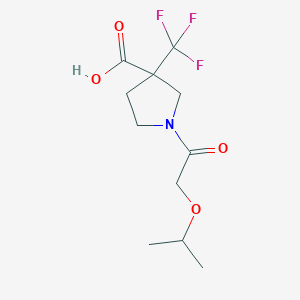![molecular formula C11H6ClN5 B6642127 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to have immunosuppressive and anti-inflammatory effects. CP-690,550 has been found to be particularly effective in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathway of cytokines. Cytokines are proteins that are involved in the immune response and inflammation. By inhibiting JAKs, 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile reduces the production of cytokines, thereby suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been found to have significant biochemical and physiological effects on the immune system. It reduces the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are known to play a key role in the pathogenesis of autoimmune diseases. It also reduces the activation and proliferation of T-cells, which are involved in the immune response. These effects lead to a reduction in inflammation and an improvement in the symptoms of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of JAKs, which makes it a valuable tool for studying the role of JAKs in various biological processes. It has also been extensively studied for its potential therapeutic applications, which provides a strong basis for further research. However, 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. It is also a potent immunosuppressant, which can affect the immune response in lab animals and humans.
Zukünftige Richtungen
There are several future directions for research on 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile. One area of research is to further understand the mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile and its effects on the immune system. Another area of research is to explore the potential therapeutic applications of 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, research can be conducted to optimize the synthesis method of 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile to improve yield and purity. Finally, research can be conducted to develop new JAK inhibitors that have improved efficacy and reduced side effects compared to 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile.
Synthesemethoden
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is synthesized using a multi-step process that involves the reaction of 6-chloropyridine-3-carbaldehyde with imidazole-4,5-dicarbonitrile. The resulting compound is then subjected to further reactions to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been found to be particularly effective in treating rheumatoid arthritis, where it has shown significant improvement in reducing joint inflammation and pain. It has also shown promising results in treating psoriasis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5/c12-11-2-1-8(5-15-11)6-17-7-16-9(3-13)10(17)4-14/h1-2,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWUUBKIXHVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=NC(=C2C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

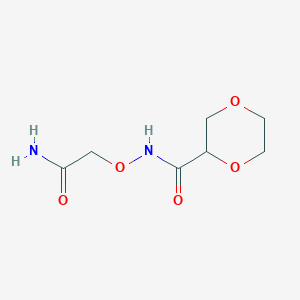
![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
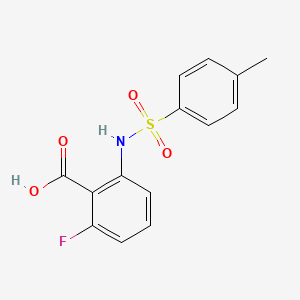
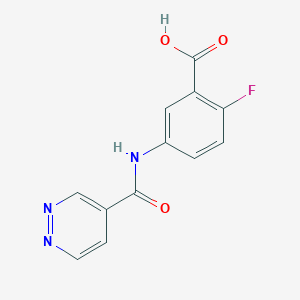
![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)
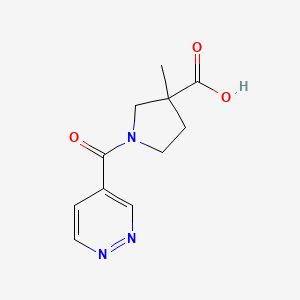
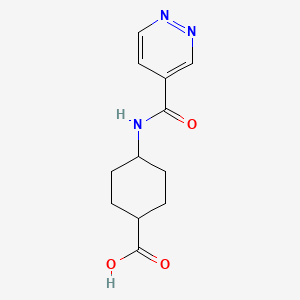

![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
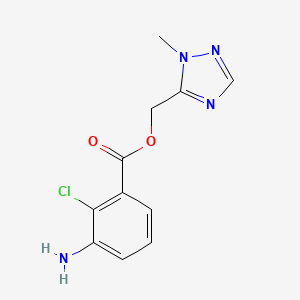
![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)
